Cyclo(-glu-glu)
Overview
Description
Cyclo(-glu-glu), a cyclic dipeptide also known as a diketopiperazine, is a compound formed by the cyclization of two glutamic acid residues. This compound is of interest due to its potential applications in various fields, including material science and biochemistry. The cyclic structure of cyclo(-glu-glu) and its derivatives have been studied for their ability to form gels, which can be used as organo- and hydrogelators, and for their unique physical and chemical properties .
Synthesis Analysis
The synthesis of cyclo(-glu-glu) derivatives involves coupling reactions of protected amino acids followed by cyclization and deprotection steps. For instance, cyclo(l-Lys-l-Glu) derivatives were synthesized through the coupling of protecting l-lysine with l-glutamic acid, leading to efficient gelators for a variety of solvents . Similarly, mono- and disubstituted cyclo(L-Glu-L-Glu) derivatives were synthesized using tyramine, tyrosine, and phenylalanine, which displayed diverse gelation capabilities . The synthesis of these cyclic peptides is crucial for their application as model systems in studying enzyme mechanisms and for the development of materials with specific properties .
Molecular Structure Analysis
The molecular structure of cyclo(-glu-glu) derivatives has been analyzed using various techniques, including X-ray diffraction, vibrational spectroscopy, and computational modeling. For example, the crystal structure of cyclo(L-Glu-L-Glu) revealed two different polymorphic forms with distinct hydrogen-bonding patterns, which significantly affect their vibrational modes . The molecular conformation of these cyclic peptides is important for understanding their self-assembly and gelation behavior .
Chemical Reactions Analysis
Cyclo(-glu-glu) derivatives undergo spontaneous chemical reactions under certain conditions, which can alter their physical properties. For instance, a Schiff base formation was observed in an organogel from a cyclo(l-Lys-l-Glu) derivative in acetone, leading to a color change and increased mechanical strength . These reactions are significant for the development of responsive materials that can change properties in response to environmental stimuli.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclo(-glu-glu) derivatives are influenced by their molecular structure and the presence of substituents. These compounds have been shown to possess gelation capabilities, forming robust gels in various organic solvents and water. The gelation process is driven by hydrogen bonding and π-π stacking interactions, which lead to the formation of three-dimensional fibrous network structures . The thixotropic behavior of these gels, which allows them to recover their structure after being disturbed, has also been observed, particularly in the racemate of chiral OFm monosubstituted cyclo(Glu-Glu) derivatives . These properties make cyclo(-glu-glu) derivatives attractive for applications in drug delivery, tissue engineering, and as scaffolds for catalysis .
Scientific Research Applications
Vibrational Spectroscopy and Crystal Structure
- Cyclo(-Glu-Glu) has been crystallized in two polymorphic forms, both monoclinic but with different space groups. Vibrational modes, including Raman scattering and FT-IR spectroscopic studies, were conducted to understand its hydrogen-bonding patterns. The geometry of Cyclo(-Glu-Glu) aligns well with X-ray crystallographic structures, aiding in the analysis of its vibrational spectra (Mendham et al., 2010).
Enzyme Models
- Cyclo(His–Glu–Cys-D-Phe–Gly)2, related to Cyclo(-Glu-Glu), was synthesized as an esterase model. Its esterase-like activity was significantly higher than its linear decapeptide counterpart, providing insights into enzyme action mechanisms (Nakajima & Okawa, 1973).
Coordination Polymers
- A study on cyclo(Gly-l-Ser-l-Pro-l-Glu) [cyclo(GSPE)], a variant of Cyclo(-Glu-Glu), revealed its role in forming a 3D network in coordination with lead ions. This study highlights the potential of cyclo(GSPE) in creating new classes of macrocyclic complexes (Chakraborty et al., 2013).
Antitumor Agents
- Cyclic tripeptide homologs of glutathione, closely related to Cyclo(-Glu-Glu), were synthesized as potential antitumor agents. Their cytotoxic activities against various human tumor cell lines were evaluated, contributing to the development of new antitumor treatments (Sheh et al., 2009).
Antimicrobial Activity
- Marine-derived cyclic tetrapeptides, including cyclo(Gly-l-Ser-l-Pro-l-Glu), were synthesized and their antitumor and antibiotic activities were assessed. These studies demonstrate the potential of cyclic tetrapeptides in addressing antibiotic-resistant bacteria and cancer cell lines (Chakraborty et al., 2015).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would cover potential areas for future research involving the compound, such as new synthetic methods, applications, or investigations into its properties or mechanisms of action.
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properties
IUPAC Name |
3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKGUDRHBPJAQ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428619 | |
Record name | AC1OLRH5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-glu-glu) | |
CAS RN |
16691-00-2 | |
Record name | AC1OLRH5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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